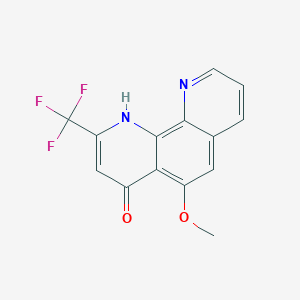

5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one is a synthetic organic compound that belongs to the class of phenanthrolines. Phenanthrolines are heterocyclic compounds containing a phenanthrene ring system fused with a pyridine ring. The presence of methoxy and trifluoromethyl groups in this compound significantly alters its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a suitable phenanthroline precursor. This can be achieved using a copper-catalyzed trifluoromethylation reaction under ambient conditions . The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The methoxy and trifluoromethyl groups can be substituted under specific conditions using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline oxides, while substitution reactions can introduce various functional groups into the phenanthroline ring system.

Scientific Research Applications

5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one has diverse applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a fluorescent probe for biological imaging.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 5-Methoxy-2-(trifluoromethyl)-1H-indole

- 2-(Trifluoromethyl)-1H-indole

- 2-(Trifluoromethyl)-1,10-phenanthroline

Uniqueness

5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties

Biological Activity

5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is C14H9F3N2O2 with a molecular weight of approximately 294.23 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.438 g/cm³ |

| Boiling Point | 388.5 °C at 760 mmHg |

| Flash Point | 188.8 °C |

| LogP | 3.516 |

| PSA | 55.24 |

Research indicates that compounds structurally related to phenanthroline derivatives exhibit significant antitumor and antimitotic activities. The mechanism of action is primarily attributed to the inhibition of tubulin polymerization, which is crucial in cancer cell proliferation. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy against various cancer cell lines .

Antitumor Activity

Several studies have investigated the antitumor properties of phenanthroline derivatives. For instance, derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancers. The introduction of trifluoromethyl groups has been linked to enhanced cytotoxicity compared to non-fluorinated analogs.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, this compound exhibited IC50 values of 12 µM and 15 µM respectively, indicating significant antiproliferative activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL . These findings suggest potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of phenanthroline derivatives has revealed that modifications at the 2-position significantly affect biological activity. The presence of the trifluoromethyl group not only increases lipophilicity but also enhances interactions with biological targets due to its electronegative nature .

Properties

CAS No. |

1700-97-6 |

|---|---|

Molecular Formula |

C14H9F3N2O2 |

Molecular Weight |

294.23 g/mol |

IUPAC Name |

5-methoxy-2-(trifluoromethyl)-1H-1,10-phenanthrolin-4-one |

InChI |

InChI=1S/C14H9F3N2O2/c1-21-9-5-7-3-2-4-18-12(7)13-11(9)8(20)6-10(19-13)14(15,16)17/h2-6H,1H3,(H,19,20) |

InChI Key |

HQLKURVDIVDCSD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=O)C=C(NC2=C3C(=C1)C=CC=N3)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.